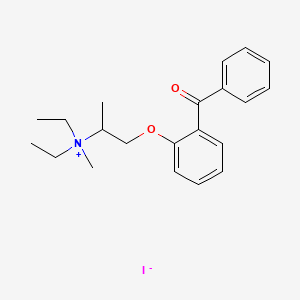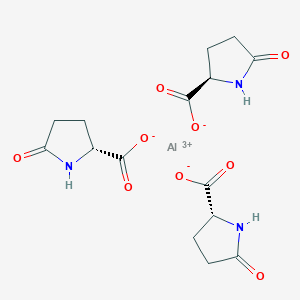
Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-oxo-L-prolinato-N1,O2)aluminium, also known as aluminum pyrrolidone carboxylic acid, is a coordination compound with the molecular formula C15H15AlN3O9. This compound is characterized by the presence of three 5-oxo-L-prolinato ligands coordinated to an aluminum center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligands in the compound can be substituted with other ligands, resulting in the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are facilitated by the use of suitable solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .
Applications De Recherche Scientifique
Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .
Comparaison Avec Des Composés Similaires
Bis(5-oxo-L-prolinato-N1,O2)copper: Another coordination compound with similar ligands but different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: A similar compound with iron as the central metal ion.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)aluminium is unique due to its specific coordination environment and the properties imparted by the aluminum center. This uniqueness makes it particularly suitable for certain applications, such as catalysis and material science, where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
59792-81-3 |
|---|---|
Formule moléculaire |
C15H18AlN3O9 |
Poids moléculaire |
411.30 g/mol |
Nom IUPAC |
aluminum;(2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1 |
Clé InChI |
OYGSFRHDRNJHBP-DHNLYWTJSA-K |
SMILES isomérique |
C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



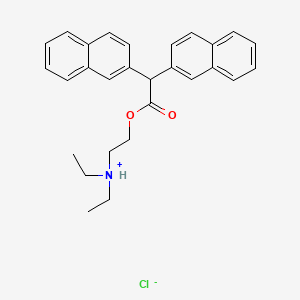
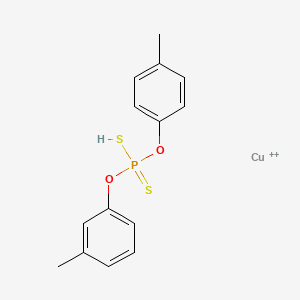
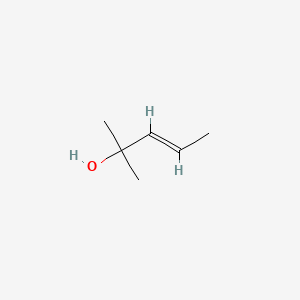
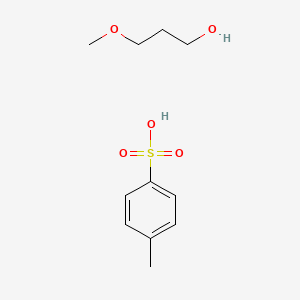

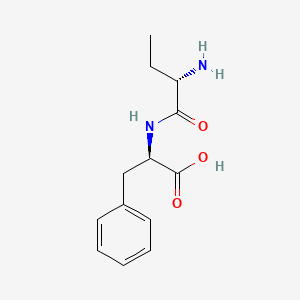
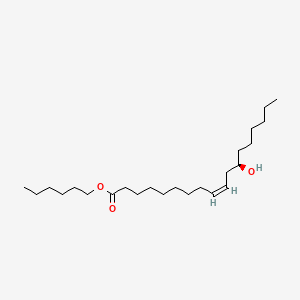

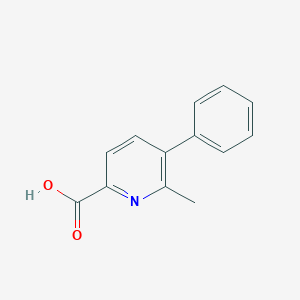
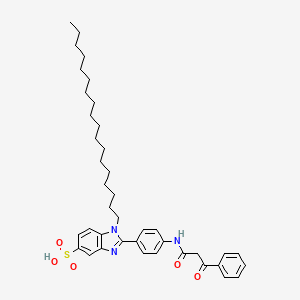
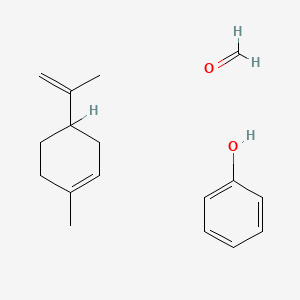
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
